molecular formula C19H15ClF5N5O2 B11509230 N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B11509230
M. Wt: 475.8 g/mol
InChI Key: XQDJETMZSRZNDY-UHFFFAOYSA-N
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Description

N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as benzyl, chloro(difluoro)methoxy, and trifluoroethoxy groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of Substituents: The chloro(difluoro)methoxy and trifluoroethoxy groups can be introduced through nucleophilic substitution reactions using corresponding reagents such as chloro(difluoro)methane and trifluoroethanol.

    Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and automated reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro(difluoro)methoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
  • N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of N-benzyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClF5N5O2

Molecular Weight

475.8 g/mol

IUPAC Name

4-N-benzyl-2-N-[4-[chloro(difluoro)methoxy]phenyl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H15ClF5N5O2/c20-19(24,25)32-14-8-6-13(7-9-14)27-16-28-15(26-10-12-4-2-1-3-5-12)29-17(30-16)31-11-18(21,22)23/h1-9H,10-11H2,(H2,26,27,28,29,30)

InChI Key

XQDJETMZSRZNDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)OCC(F)(F)F)NC3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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